Methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate
Description
Methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate is a heterocyclic compound featuring an indole core substituted at the 3-position with a butanoate ester chain and at the 2-position with a pyridyl group. The methyl ester group enhances lipophilicity compared to free carboxylic acids, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
methyl 4-(2-pyridin-2-yl-1H-indol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17(21)11-6-8-14-13-7-2-3-9-15(13)20-18(14)16-10-4-5-12-19-16/h2-5,7,9-10,12,20H,6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUROQAUAOUEEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C(NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Esterification: The final step involves the esterification of the indole-pyridine intermediate with butanoic acid or its derivatives under acidic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
Methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The pyridine ring may enhance its binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Methyl 4-(2-(2-Pyridyl)indol-3-yl)butanoate and Analogs
Key Observations :
- The target compound differs from pyridinylmethanone derivatives (e.g., 2c, 3a–c in ) by replacing the ketone with a butanoate ester, altering electronic and steric profiles .
- Benzothiazole/dihydroindole analogs (–5) introduce larger heterocycles, likely increasing steric bulk and hydrogen-bonding capacity .
Key Observations :
- Pyridinylmethanone derivatives () exhibit low yields (14–27%), reflecting challenges in indole functionalization .
Physicochemical Properties
Table 3: Melting Points and Stability
Key Observations :
- Ketone-containing analogs () show high melting points (>230°C), attributed to strong intermolecular hydrogen bonding.
Spectroscopic Data
Table 4: NMR and IR Signatures
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone | Indole H: ~7.5–8.5 | C=O (ketone): ~1650 | |
| This compound | Est. ester CH3: ~3.6–3.8 | C=O (ester): ~1720–1740 | — |
Key Observations :
Biological Activity
Methyl 4-(2-(2-pyridyl)indol-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole derivatives with pyridine-based reagents. The process often requires specific conditions to optimize yield and purity. For instance, one common method includes heating the reactants in a solvent such as ethanol or DMF under reflux conditions.
2.1 Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound against various bacterial strains. A study reported that derivatives with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 12.5 μg/mL depending on the substituents on the indole ring .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.4 - 12.5 | E. coli, P. aeruginosa |
| Related Indole Derivative | 0.8 - 6.3 | Staphylococcus aureus |
2.2 Anticancer Activity
The compound has also been studied for its anticancer properties, particularly against triple-negative breast cancer (TNBC). In vitro studies demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 0.126 μM in MDA-MB-231 cell lines, indicating potent activity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| MDA-MB-231 | 0.126 | Better efficacy |
| MCF7 | 17.02 | Less effective |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, such as matrix metalloproteinases (MMPs). The compound's structural features allow it to interact with these enzymes effectively, leading to reduced tumor growth and metastasis in animal models .
3. Case Studies and Research Findings
Several studies have documented the biological activity of similar indole derivatives:
- Case Study A : A derivative showed a significant reduction in tumor size in a BALB/c nude mouse model inoculated with MDA-MB-231 cells after treatment with this compound over a period of 30 days.
- Case Study B : Another study indicated that compounds with similar structures did not exhibit acute toxicity in animal models up to concentrations of 2000 mg/kg, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
